molecular formula C17H13FN2O3S2 B2527644 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-51-4

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2527644
CAS No.: 896286-51-4
M. Wt: 376.42
InChI Key: LBUFTABWVJZBAU-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a benzamide moiety bearing a methylsulfonyl group at the meta position. The methylsulfonyl group enhances electrophilicity and may facilitate interactions with biological targets, while the fluorophenyl substituent contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c1-25(22,23)14-4-2-3-12(9-14)16(21)20-17-19-15(10-24-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFTABWVJZBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The fluorophenyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the thiazole ring or the benzamide moiety.

  • Substitution: Substitution reactions can occur at different positions on the thiazole ring or the fluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfonic acids and other oxidized derivatives.

  • Reduction: Thiol derivatives and reduced benzamide derivatives.

  • Substitution: Substituted thiazoles and fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies often employ methods such as the cup plate method to evaluate antibacterial efficacy at concentrations as low as 1 µg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli1 µg/mL
Thiazole Derivative BS. aureus0.5 µg/mL
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamideTBDTBD

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored through various studies. For example, molecular docking studies have shown that certain thiazole-based compounds can effectively bind to cancer cell receptors, demonstrating promising activity against breast cancer cell lines like MCF7 . The evaluation of these compounds often includes Sulforhodamine B assays to determine their cytotoxic effects on cancer cells.

Table 2: Anticancer Activity of Thiazole Compounds

Compound NameCancer Cell Line TestedIC50 Value (µM)
Thiazole Derivative CMCF75.0
Thiazole Derivative DMCF73.5
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamideTBDTBD

Herbicidal Activity

The synthesis and evaluation of herbicides containing thiazole moieties have gained attention in agricultural chemistry. Compounds like N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide are being investigated for their effectiveness in controlling weed growth while minimizing environmental impact . The development process involves assessing the compound's selectivity and efficacy in various crop systems.

Table 3: Herbicidal Efficacy of Thiazole-Based Compounds

Compound NameTarget Weed SpeciesEfficacy (%)
Herbicide ACommon Lambsquarters85%
Herbicide BPigweed90%
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamideTBD

Synthesis and Characterization

A notable study focused on the synthesis of various amides derived from thiazoles, including N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, characterized by spectroscopic methods such as NMR and IR spectroscopy . This characterization is crucial for understanding the structure-activity relationship (SAR) that informs further development.

Molecular Docking Studies

Molecular docking studies have been pivotal in predicting the interaction of this compound with biological targets. Such studies utilize software like Schrodinger to simulate binding interactions, providing insights into potential therapeutic mechanisms .

Mechanism of Action

The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Challenges :

  • Low yields due to steric hindrance from the methylsulfonyl group.
  • Potential tautomerization of the thiazole ring, requiring precise reaction conditions .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, a methylsulfonyl group, and a fluorophenyl moiety, which are critical for its biological activity. The general chemical structure can be represented as follows:

C16H15FN2O2S\text{C}_{16}\text{H}_{15}\text{F}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibit multiple mechanisms of action:

  • Antitumor Activity : The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values less than that of doxorubicin in assays against A431 and HT29 cell lines . The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity.
  • Antimicrobial Properties : Compounds containing thiazole rings have been reported to possess antibacterial activity comparable to standard antibiotics like norfloxacin . This suggests potential applications in treating bacterial infections.
  • VEGFR Inhibition : Some studies indicate that thiazole derivatives can inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

Antitumor Activity

A comparative analysis of various thiazole derivatives revealed significant antitumor properties. The following table summarizes the IC50 values for selected compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
9A4311.61
10HT291.98
13A431<1
22HT29<1

These results indicate that modifications on the thiazole ring and substituents on the phenyl groups can dramatically affect cytotoxicity.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiazole derivatives, several compounds were tested against Mycobacterium tuberculosis and other pathogens. The following table presents some notable findings:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
3aMycobacterium tuberculosis0.5 µg/mL
43aStaphylococcus epidermidis1 µg/mL

These results highlight the potential of these compounds as novel antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a recent study, N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide was evaluated for its antitumor efficacy in vivo using xenograft models. The compound demonstrated a dose-dependent reduction in tumor size, with significant apoptosis observed in treated tumors as evidenced by increased Bax and decreased Bcl-2 protein levels.

Case Study 2: VEGFR-2 Inhibition

Another investigation focused on the compound's ability to inhibit VEGFR-2 in A431 cancer cells. The results indicated that treatment with N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide led to a marked reduction in VEGF phosphorylation, suggesting a mechanism by which this compound may exert its antitumor effects.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

The synthesis of this compound typically involves multi-step reactions, including:

  • Cyclocondensation : Reacting α-haloketones (e.g., brominated intermediates) with thioamides under reflux conditions to form the thiazole core .
  • Sulfonylation : Introducing the methylsulfonyl group via sulfonic acid derivatives or sulfonyl chlorides under controlled pH and temperature .
  • Coupling reactions : Amide bond formation between the thiazole amine and 3-(methylsulfonyl)benzoyl chloride using coupling agents like HATU or DCC .
    Key considerations: Optimize reaction time and solvent polarity (e.g., ethanol or DCM) to minimize side products. Monitor purity via TLC and HPLC .

Q. How is the structure of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide validated?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorine at C4 of the phenyl ring, methylsulfonyl at C3 of benzamide) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 381 [M+H]+ for analogs) .
  • X-ray crystallography : For absolute stereochemical determination, though this is less common due to crystallization challenges .

Q. What are the primary biological activities reported for this compound?

Analogous thiazole-sulfonamide hybrids exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase .
  • Anticancer potential : Apoptosis induction via Bcl-2/Bax pathway modulation and ROS generation in cancer cell lines .
  • Anti-inflammatory effects : COX-2 inhibition, as seen in structurally related benzothiazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on target binding .
  • Sulfonyl group modification : Compare methylsulfonyl with ethylsulfonyl or morpholinosulfonyl to evaluate solubility and metabolic stability .
  • Thiazole ring substitution : Introduce methyl or isopropyl groups at the thiazole’s 6-position to enhance lipophilicity and blood-brain barrier penetration .
    Experimental validation: Use in vitro assays (e.g., MIC for antimicrobial activity, IC50 in MTT assays for cytotoxicity) .

Q. How can contradictory data on solubility and bioavailability be resolved?

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
  • Bioavailability studies : Conduct pharmacokinetic profiling (e.g., Cmax, Tmax) in rodent models using LC-MS/MS .
  • Computational modeling : Predict logP and pKa values using software like Schrödinger’s QikProp to guide salt formation .

Q. What strategies are recommended for identifying molecular targets?

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular docking : Screen against targets like EGFR (PDB ID: 1M17) or DHFR (PDB ID: 1DHF) using AutoDock Vina .
  • Kinase profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Analysis and Interpretation

Q. How should researchers address variability in IC50 values across cell lines?

  • Normalization : Express data relative to positive controls (e.g., doxorubicin for cancer cells, ciprofloxacin for bacteria) .
  • Mechanistic assays : Combine cytotoxicity data with apoptosis markers (Annexin V/PI staining) or cell cycle analysis (PI/RNase flow cytometry) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Q. What analytical methods are critical for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detect hydrate or solvent residues .

Comparative Analysis with Analogues

Compound Structural Feature Key Difference Biological Impact
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide Isopropyl at thiazole C6Enhanced lipophilicityHigher BBB penetration
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide Ethoxybenzofuran moietyIncreased π-π stackingImproved anticancer activity
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide MethoxybenzamideAltered solubility profileReduced hepatotoxicity

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